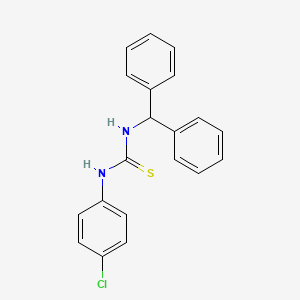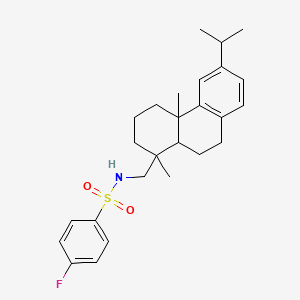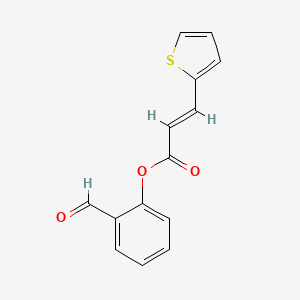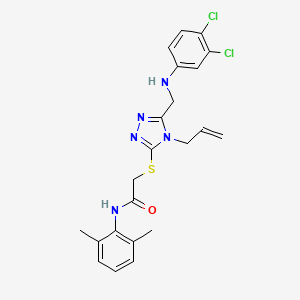![molecular formula C20H13F4N3O B11079566 3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11079566.png)
3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
The synthesis of 2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with 4-(6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Chemical Reactions Analysis
2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmaceuticals: It is explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER can be compared with other triazolopyridine derivatives such as:
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit anticancer properties and are studied for their potential in cancer therapy.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of 2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER lies in its specific structural features and the presence of both fluorobenzyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13F4N3O |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
3-[4-[(2-fluorophenyl)methoxy]phenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C20H13F4N3O/c21-17-4-2-1-3-14(17)12-28-16-8-5-13(6-9-16)19-26-25-18-10-7-15(11-27(18)19)20(22,23)24/h1-11H,12H2 |
InChI Key |
MIAYQNNFUSFDBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NN=C4N3C=C(C=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,3,3-trifluoro-2-[(3-fluorobenzoyl)amino]-2-(2-phenylhydrazino)propanoate](/img/structure/B11079483.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11079493.png)




![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methyl-N-phenylpropanamide](/img/structure/B11079523.png)
![2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine](/img/structure/B11079530.png)
![5-[6-Hydroxy-2-(isobutyrylamino)-9H-purin-9-YL]-2-(hydroxymethyl)tetrahydro-3-furanyl 2-methylpropanoate](/img/structure/B11079534.png)

![2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide](/img/structure/B11079537.png)

![2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11079549.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B11079561.png)
